

2,2-Dimethylmorpholine: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2,2-Dimethylmorpholine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylmorpholine is a heterocyclic organic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its unique structural features, including a secondary amine and a gem-dimethyl group adjacent to the oxygen atom, impart distinct reactivity and conformational properties. These characteristics make it a valuable synthon for the introduction of the morpholine moiety into a wide range of molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **2,2-dimethylmorpholine**, complete with detailed experimental protocols and illustrative diagrams to aid researchers in its effective utilization.

Physical and Chemical Properties

2,2-Dimethylmorpholine is a solid at room temperature with the chemical formula C₆H₁₃NO. A summary of its key physical and chemical properties is presented in the table below.[1][2][3]

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ NO	[1] [2] [3]
Molecular Weight	115.17 g/mol	[1] [2] [3]
CAS Number	147688-58-2	[1] [3]
Appearance	Solid	[2]
Boiling Point	144.3 ± 15.0 °C (Predicted)	
Density	0.872 ± 0.06 g/cm ³ (Predicted)	
Flash Point	Not applicable	[2]
InChI	1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3	[1] [2]
SMILES	CC1(C)CNCCO1	[2]

Synthesis of 2,2-Dimethylmorpholine

A common and efficient method for the synthesis of substituted morpholines involves the acid-catalyzed cyclization of a corresponding N-substituted di-alkanolamine. While a specific, detailed experimental protocol for **2,2-dimethylmorpholine** is not readily available in the reviewed literature, a plausible and adaptable synthesis can be derived from the established procedure for its isomer, cis-2,6-dimethylmorpholine. This proposed synthesis starts from the readily available 2-amino-2-methyl-1-propanol.

Proposed Synthesis of **2,2-Dimethylmorpholine**:

The synthesis involves a two-step process:

- N-alkylation of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile, such as 2-chloroethanol, to form the intermediate N-(2-hydroxy-2-methylpropyl)ethanolamine.
- Acid-catalyzed cyclization of the intermediate di-alkanolamine to yield **2,2-dimethylmorpholine**.

Caption: Proposed two-step synthesis of **2,2-dimethylmorpholine**.

Experimental Protocol: Synthesis of 2,2-Dimethylmorpholine (Adapted from US Patent 4,504,363)

A)

Materials:

- 2-Amino-2-methyl-1-propanol
- 2-Chloroethanol
- Sodium carbonate (Na_2CO_3)
- Sulfuric acid (H_2SO_4 , concentrated)
- Sodium hydroxide (NaOH)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Step 1: Synthesis of N-(2-hydroxy-2-methylpropyl)ethanolamine

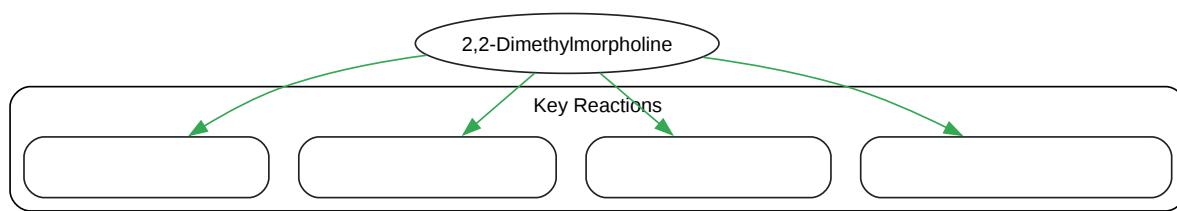
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as ethanol.
- Add sodium carbonate (1.1 eq) to the solution.
- Slowly add 2-chloroethanol (1.0 eq) to the stirred mixture.
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-2-methylpropyl)ethanolamine, which can be used in the next step without further purification.

Step 2: Cyclization to **2,2-Dimethylmorpholine**

- Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- To a round-bottom flask fitted with a distillation apparatus, slowly and carefully add concentrated sulfuric acid (excess) to the crude N-(2-hydroxy-2-methylpropyl)ethanolamine with cooling in an ice bath.
- Heat the reaction mixture to 150-190 °C. Water will begin to distill off.
- Continue heating for 3-5 hours until the distillation of water ceases.
- Cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
- Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation to afford pure **2,2-dimethylmorpholine**.

Reactions of **2,2-Dimethylmorpholine**

The secondary amine functionality of **2,2-dimethylmorpholine** makes it a versatile nucleophile in a variety of organic transformations. Key reactions include N-alkylation, N-acylation, and N-arylation, which allow for the facile introduction of diverse substituents onto the morpholine nitrogen.



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Caption: Key reactions involving **2,2-dimethylmorpholine** as a nucleophile.

N-Alkylation

N-alkylation of **2,2-dimethylmorpholine** can be readily achieved using various alkylating agents in the presence of a base.

Experimental Protocol: N-Benzylation of **2,2-Dimethylmorpholine**^[4]

Materials:

- **2,2-Dimethylmorpholine**
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of **2,2-dimethylmorpholine** (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the reaction to room temperature and filter off the solids.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude **N-benzyl-2,2-dimethylmorpholine**.
- Purify the product by column chromatography on silica gel.

N-Acylation

The secondary amine of **2,2-dimethylmorpholine** reacts readily with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides.

Experimental Protocol: N-Acylation of **2,2-Dimethylmorpholine**

Materials:

- **2,2-Dimethylmorpholine**
- Acetyl chloride
- Triethylamine (Et_3N)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve **2,2-dimethylmorpholine** (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
- Slowly add acetyl chloride (1.1 eq) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Quench the reaction with water and separate the layers.
- Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **N-acetyl-2,2-dimethylmorpholine**.

Reductive Amination

2,2-Dimethylmorpholine can be alkylated via reductive amination with aldehydes or ketones in the presence of a suitable reducing agent.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Reductive Amination with Benzaldehyde[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- **2,2-Dimethylmorpholine**
- Benzaldehyde
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3)

- Dichloromethane (DCM)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of **2,2-dimethylmorpholine** (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
- Stir the reaction mixture for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
- Extract the mixture with dichloromethane (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash chromatography to afford N-benzyl-**2,2-dimethylmorpholine**.

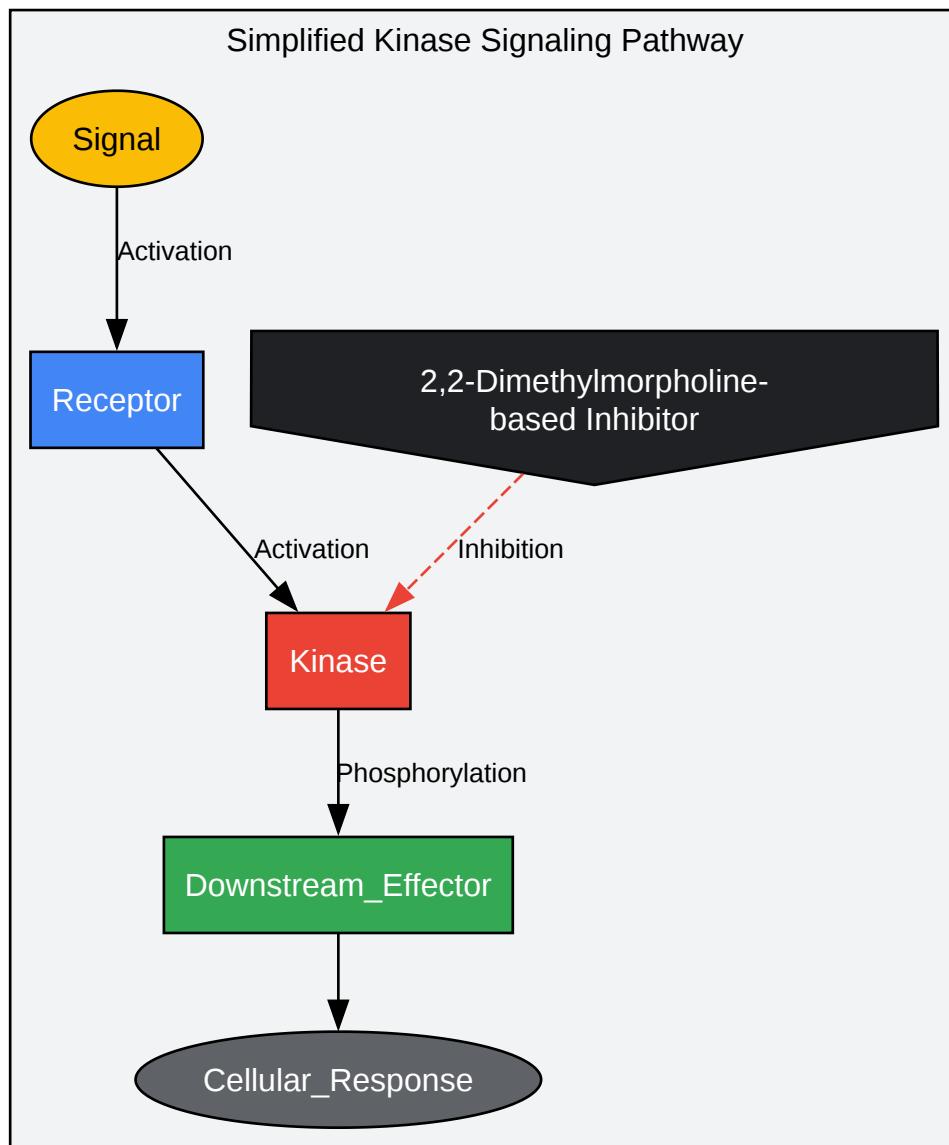
Applications in the Synthesis of Bioactive Molecules

The **2,2-dimethylmorpholine** moiety is incorporated into various biologically active molecules to enhance their pharmacological profiles. Its applications span different therapeutic areas, including the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors, where it often serves to improve solubility and engage in key interactions within the ATP-binding pocket of the kinase. The gem-dimethyl substitution in **2,2-dimethylmorpholine** can provide steric bulk and

influence the conformation of the molecule, potentially leading to improved potency and selectivity.



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